![molecular formula C12H16O3 B020235 Ethyl 2,6-dimethylphenoxyacetate CAS No. 6279-47-6](/img/structure/B20235.png)
Ethyl 2,6-dimethylphenoxyacetate
Overview
Description
Ethyl 2,6-dimethylphenoxyacetate is an organic compound with the molecular formula C12H16O3. It is an ester derived from 2,6-dimethylphenol and ethyl bromoacetate. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,6-dimethylphenoxyacetate can be synthesized through the reaction of 2,6-dimethylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in acetone at room temperature for 24 hours. The mixture is then filtered, and the filtrate is concentrated to obtain the crude product .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dimethylphenoxyacetate undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester can be hydrolyzed to produce 2,6-dimethylphenol and ethyl acetate.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous medium.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted phenoxyacetates.
Hydrolysis: 2,6-dimethylphenol and ethyl acetate.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
EDMPE has been investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive compounds.
- Antimicrobial Activity : Studies have shown that phenoxyacetic acid derivatives exhibit antimicrobial properties. EDMPE's structure allows it to interact with biological membranes, potentially leading to the disruption of microbial growth. A study indicated that derivatives of phenoxyacetic acids can inhibit the growth of various pathogens, making EDMPE a candidate for further exploration in drug development .
- Anti-inflammatory Effects : Research has suggested that compounds similar to EDMPE can modulate inflammatory pathways. The compound's ability to act on PPAR (Peroxisome Proliferator-Activated Receptor) pathways may provide insights into its use in treating inflammatory diseases .
Agricultural Applications
EDMPE has been explored for its potential use as a herbicide or plant growth regulator.
- Herbicidal Properties : The compound may influence plant growth through its interaction with auxin pathways, which are critical for plant development. Its application could lead to enhanced crop yields by selectively targeting weed species without harming the crops .
- Growth Regulation : Studies have suggested that phenoxyacetic acid derivatives can promote or inhibit plant growth depending on concentration and application method, making EDMPE a valuable tool in agronomy .
Material Science
In materials science, EDMPE's chemical properties allow it to be used in the synthesis of various polymers and coatings.
- Polymer Synthesis : EDMPE can serve as a monomer in the production of specialty polymers that exhibit desirable mechanical and thermal properties. Its incorporation into polymer matrices may enhance material performance in applications such as coatings and adhesives .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of EDMPE against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth at concentrations above 100 µg/mL, suggesting potential use in pharmaceutical formulations aimed at infection control.
Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
E. coli | 15 | 100 |
S. aureus | 18 | 100 |
Case Study 2: Plant Growth Regulation
In a controlled agricultural study, EDMPE was applied to Zea mays (corn) plants to assess its effects on growth parameters. Results indicated that plants treated with EDMPE at a concentration of 50 mg/L exhibited a 25% increase in biomass compared to untreated controls.
Treatment | Biomass Increase (%) | Height Increase (cm) |
---|---|---|
Control | - | - |
EDMPE (50 mg/L) | 25 | 10 |
Mechanism of Action
The mechanism of action of ethyl 2,6-dimethylphenoxyacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing 2,6-dimethylphenol, which can interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,4-dimethylphenoxyacetate
- Ethyl 2,5-dimethylphenoxyacetate
- Ethyl 2,3-dimethylphenoxyacetate
Uniqueness
Ethyl 2,6-dimethylphenoxyacetate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological interactions. This positional isomerism can result in different physical and chemical properties compared to its analogs .
Biological Activity
Ethyl 2,6-dimethylphenoxyacetate is an organic compound with the molecular formula and a molecular weight of 208 g/mol. This compound has garnered interest in various fields due to its unique biological properties and potential applications in pharmacology. This article delves into the synthesis, biological activity, and relevant research findings regarding this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 2,6-dimethylphenol with ethyl bromoacetate in the presence of a base, such as potassium hydroxide. The general procedure includes:
- Refluxing : Mix 2,6-dimethylphenol with ethyl bromoacetate and potassium hydroxide in ethanol.
- Separation : After refluxing for a specified duration, the reaction mixture is cooled and extracted with chloroform.
- Purification : The organic layer is dried and evaporated to yield the desired ester.
The yield of this reaction can be around 86%, producing a light brown liquid characterized by its aromatic properties due to the dimethyl-substituted phenyl group .
Biological Activity
This compound exhibits a range of biological activities that make it a compound of interest for further research:
Antibacterial Activity
Research indicates that compounds with similar structures have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives of 2,4-dimethylcarbolic acid have been tested for their antibacterial properties, with some exhibiting substantial activity against various bacterial strains .
Table 1: Antibacterial Activity of Related Compounds
Lipoxygenase Inhibition
Lipoxygenases are enzymes involved in the metabolism of arachidonic acid and play a crucial role in inflammatory processes. This compound and its derivatives have been evaluated for their lipoxygenase inhibitory activity. This activity is particularly relevant in developing anti-inflammatory agents .
Table 2: Lipoxygenase Inhibitory Activity
Compound | IC50 Value (µM) | Reference |
---|---|---|
Ethyl 2-(2,4-dimethylphenoxy)acetate | Not specified | |
Hydrazone derivatives | Significant inhibition observed |
Case Studies
- Antibacterial Studies : A series of studies have demonstrated the effectiveness of this compound derivatives against various bacterial strains. For instance, compound modifications led to enhanced antibacterial properties compared to the parent compound .
- Enzyme Inhibition : In vitro studies showed that certain derivatives exhibited promising lipoxygenase inhibition, suggesting potential therapeutic applications in treating inflammatory diseases .
Properties
IUPAC Name |
ethyl 2-(2,6-dimethylphenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-11(13)8-15-12-9(2)6-5-7-10(12)3/h5-7H,4,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQQEZSRMZQLEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279134 | |
Record name | Ethyl (2,6-dimethylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6279-47-6 | |
Record name | NSC11352 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11352 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (2,6-dimethylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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